molecular formula C12H7ClN2OS B1436495 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one CAS No. 215928-66-8

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one

Cat. No.: B1436495
CAS No.: 215928-66-8
M. Wt: 262.72 g/mol
InChI Key: GMVVGUVTWOTQNB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of this compound is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase expressed primarily in immune cells, including B cells, monocytes, neutrophils, mast cells, and macrophages . It plays a critical role in B cell development, proliferation, differentiation, maturation, activation, and survival.

Mode of Action

The compound interacts with BTK, inhibiting its enzymatic activity. By doing so, it disrupts signaling pathways crucial for B cell function. Specifically, it interferes with B cell receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . Inhibition of BTK prevents downstream events necessary for B cell activation and survival.

Action Environment

Environmental factors (e.g., pH, temperature, and co-administered drugs) influence its efficacy and stability. Proper storage conditions are crucial to maintain its activity.

Biochemical Analysis

Biochemical Properties

6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as kinases, which are pivotal in cell signaling pathways. The compound binds to the active site of these enzymes, thereby inhibiting their activity and modulating downstream signaling processes . Additionally, it interacts with various proteins and other biomolecules, influencing their function and stability .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to affect various cell types, including cancer cells, by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, it influences cell cycle progression, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of kinases, inhibiting their phosphorylation activity. This inhibition leads to the downregulation of signaling pathways that are essential for cell proliferation and survival . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic efficacy without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic kinases and other proteins . It can also translocate to the nucleus, where it affects gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can influence its localization and activity within specific cellular compartments .

Preparation Methods

The synthetic routes and reaction conditions for WAY-349290 are not extensively detailed in publicly available sources. Industrial production methods typically involve optimizing these reactions to achieve high yield and purity .

Chemical Reactions Analysis

WAY-349290 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

WAY-349290 is unique in its specific inhibition of Pim kinases. Similar compounds include:

WAY-349290 stands out due to its high specificity and potency in inhibiting Pim kinases, making it a valuable tool in scientific research and potential therapeutic development .

Properties

IUPAC Name

6-(4-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVVGUVTWOTQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401230179
Record name 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215928-66-8
Record name 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=215928-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401230179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(4-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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